molecular formula C9H12N3O7P B1204848 2',5'-Arabinosylcytidine monophosphate CAS No. 15466-01-0

2',5'-Arabinosylcytidine monophosphate

Cat. No.: B1204848
CAS No.: 15466-01-0
M. Wt: 305.18 g/mol
InChI Key: LJUWTVBYCRNHME-CCXZUQQUSA-N
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Description

2',5'-Arabinosylcytidine monophosphate (CAS 15466-01-0) is a cyclic nucleotide derivative characterized by a cytosine base linked to an arabinose sugar with a cyclic phosphate bridge between the 2' and 5' hydroxyl groups . This structural configuration distinguishes it from linear monophosphate nucleotides and other cyclic nucleotides like adenosine 3',5'-cyclic monophosphate (cAMP). The compound’s bicyclic structure (2,4,7-trioxa-3-phosphabicyclo[4.2.1]nonane backbone) contributes to unique physicochemical and enzymatic properties .

Properties

CAS No.

15466-01-0

Molecular Formula

C9H12N3O7P

Molecular Weight

305.18 g/mol

IUPAC Name

4-amino-1-[(1S,6R,8R,9R)-3,9-dihydroxy-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7+,8-/m1/s1

InChI Key

LJUWTVBYCRNHME-CCXZUQQUSA-N

SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O

Synonyms

2',5'-arabinosylcytidine monophosphate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Phosphate Position Molecular Formula Molecular Weight (g/mol) Sugar Type
2',5'-Arabinosylcytidine monophosphate Cyclic 2',5' C₁₄H₁₇N₂O₆P 340.27 Arabinose
Cytarabine monophosphate (ara-CMP) Linear 5' C₉H₁₄N₃O₈P 323.20 Arabinose
Cytidine 5'-monophosphate (CMP) Linear 5' C₉H₁₄N₃O₈P 323.20 Ribose
Adenosine 3',5'-cyclic monophosphate (cAMP) Cyclic 3',5' C₁₀H₁₂N₅O₆P 329.21 Ribose

Enzymatic Stability and Metabolism

  • This compound: The cyclic 2',5' linkage is resistant to hydrolysis by 3',5'-specific phosphodiesterases, which typically degrade cAMP . This resistance may prolong its intracellular half-life compared to linear analogs.
  • ara-CMP : Converted to cytarabine triphosphate by cellular kinases, enabling incorporation into DNA and chain termination in rapidly dividing cells (e.g., leukemia) .
  • CMP : Hydrolyzed by phosphatases to cytidine, limiting its bioavailability; serves as a precursor in nucleotide metabolism .
  • cAMP : Rapidly degraded by 3',5'-phosphodiesterases, regulating transient signaling responses .

Research Findings

  • Arabinonucleoside 5'-triphosphates (e.g., ara-CTP) exhibit weaker DNA polymerase inhibition compared to 2',3'-dideoxy derivatives, suggesting arabinose configuration alone is insufficient for high efficacy .
  • Cyclic nucleotides like cAMP demonstrate the importance of phosphate positioning in signaling specificity and enzymatic regulation, a principle applicable to this compound .

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